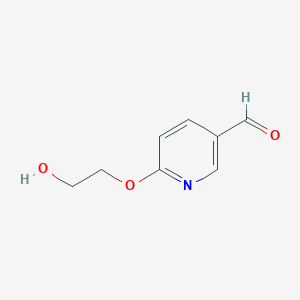
6-(2-ヒドロキシエトキシ)ニコチナルデヒド
概要
説明
6-(2-Hydroxyethoxy)nicotinaldehyde is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Hydroxyethoxy)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Hydroxyethoxy)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学: がん治療研究
6-(2-ヒドロキシエトキシ)ニコチナルデヒド: は、細胞代謝に不可欠な NAD 生合成における新規前駆体として特定されています。 白血病研究では、NAMPT阻害剤で処理された細胞における細胞内 NAD レベルの補充に効果を示し、酸化ストレスとミトコンドリア機能不全を防ぐことが示されています 。これは、NAD を低下させる薬剤の有効性を調節することにより、がんに対する治療戦略を開発する可能性を示唆しています。
生化学: 酵素反応
生化学では、6-(2-ヒドロキシエトキシ)ニコチナルデヒドは、酵素反応と経路の研究に関与しています。 ニコチンアミダーゼの合成において役割を果たしており、ニコチンアミド(ビタミン B3 の一種)の代謝に不可欠な酵素です 。これらの経路を理解することで、ビタミン B3 欠乏症に関連する疾患の治療法の進歩につながる可能性があります。
材料科学: 光重合
この化合物は、光重合プロセスに関連する材料の合成に使用されています。 このアプリケーションは、高度な材料に特定の特性を持たせるために不可欠な、歪み促進アルキン-アジド環状付加アプリケーション向けの新しい高親水性ツール化合物を開発する上で重要です .
環境科学: 汚染浄化
環境科学では、6-(2-ヒドロキシエトキシ)ニコチナルデヒドは、大気および水性汚染物質の吸着のための材料の合成に利用できます。 層状複水酸化物などの材料の形成におけるその役割は、汚染浄化を通じて環境への影響を軽減するための有望なアプローチを示しています .
分析化学: 電気化学的方法
この化合物は、分析化学、特に電気化学センサーの開発に応用される可能性があります。 これらのセンサーは、さまざまな化合物やバイオマーカーの検出に使用でき、ポイントオブケア検査と体外診断の進歩に貢献します .
薬理学: 薬物開発
薬理学では、6-(2-ヒドロキシエトキシ)ニコチナルデヒドの合成は、ニコチンの立体配座的に制限された類似体の調製に関連しています。 これらの類似体は、いくつかの中枢神経系疾患に関与しているニコチン性アセチルコリン受容体を標的にする有望な薬物分子です .
有機合成: 触媒作用
この化合物は、さまざまな触媒プロセスにおける前駆体または中間体として使用できる有機合成においても重要です。 たとえば、混合金属酸化物の合成における役割は、幅広い有機反応のための触媒を作成する際の重要性を強調しています .
工業プロセス: ナノ粒子製造
最後に、6-(2-ヒドロキシエトキシ)ニコチナルデヒドは、ナノ粒子の製造に関与し、ビルディングブロックまたは機能性フィラーとして機能する可能性があります。 ナノ粒子は、工業製品の特性を向上させ、触媒として機能し、新しい製造技術を可能にするなど、さまざまな用途があります .
生物活性
6-(2-Hydroxyethoxy)nicotinaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
6-(2-Hydroxyethoxy)nicotinaldehyde is a derivative of nicotinaldehyde, characterized by the addition of a hydroxyethoxy group at the 6-position. Its chemical formula is , and it possesses unique physicochemical properties that contribute to its biological activities.
Antimicrobial Activity
Research indicates that 6-(2-Hydroxyethoxy)nicotinaldehyde exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
Anti-inflammatory Effects
In studies focusing on inflammation, 6-(2-Hydroxyethoxy)nicotinaldehyde has demonstrated significant anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for developing treatments for chronic inflammatory diseases.
Antioxidant Properties
The compound also exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property may be attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of 6-(2-Hydroxyethoxy)nicotinaldehyde against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
-
Case Study on Anti-inflammatory Action
- In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), treatment with 6-(2-Hydroxyethoxy)nicotinaldehyde significantly reduced edema formation and lowered levels of inflammatory markers in serum.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 32 µg/mL (S. aureus) | |
| Anti-inflammatory | Reduced TNF-α levels | |
| Antioxidant | Scavenging free radicals |
Research Findings
Recent research has explored the synthesis and optimization of derivatives of 6-(2-Hydroxyethoxy)nicotinaldehyde to enhance its biological activities. For instance, modifications to the hydroxyethoxy group have been shown to improve both potency and selectivity against target enzymes involved in inflammation and microbial resistance.
Future Directions
Further studies are warranted to explore:
- The pharmacokinetics and bioavailability of 6-(2-Hydroxyethoxy)nicotinaldehyde.
- Its potential synergistic effects when combined with other therapeutic agents.
- The elucidation of its detailed mechanism of action at the molecular level.
特性
IUPAC Name |
6-(2-hydroxyethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDEQIUVMTXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














